molecular formula C14H10ClN3O2S B5598406 (6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL (3H-IMIDAZO[4,5-B]PYRIDIN-2-YL) SULFIDE

(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL (3H-IMIDAZO[4,5-B]PYRIDIN-2-YL) SULFIDE

Cat. No.: B5598406
M. Wt: 319.8 g/mol
InChI Key: NQTITVQEFOQBCL-UHFFFAOYSA-N
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Description

(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide is a complex organic compound that features a benzodioxole ring substituted with a chlorine atom and an imidazopyridine moiety connected via a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 1,3-benzodioxole to introduce the chlorine atom at the 6-position. This is followed by the formation of the imidazopyridine moiety through cyclization reactions involving appropriate precursors. The final step involves the formation of the sulfide linkage, which can be achieved using thiolating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide is unique due to its specific structural features, such as the combination of a benzodioxole ring, an imidazopyridine moiety, and a sulfide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-5-12-11(19-7-20-12)4-8(9)6-21-14-17-10-2-1-3-16-13(10)18-14/h1-5H,6-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTITVQEFOQBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=C(N3)C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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